beta-Apo-13-carotenone
Overview
Description
It is postulated to be an early cleavage product of β-carotene en route to trisporic acids, which act as morphogenetic factors during the sexual reproduction of zygomycetes . D’Orenone has been studied for its role in blocking the highly polarized tip growth of root hairs by interfering with the PIN2-mediated auxin transport network in the root apex .
Preparation Methods
D’Orenone is synthesized as an early cleavage product of β-carotene. The synthetic route involves the oxidative cleavage of β-carotene, a process facilitated by carotenoid cleavage dioxygenases (CCDs). This reaction yields various apocarotenoids, including D’Orenone
Chemical Reactions Analysis
D’Orenone undergoes several types of chemical reactions, including:
Oxidation: As an apocarotenoid, D’Orenone can be further oxidized to produce various derivatives.
Reduction: It can be reduced to form different alcohols or other reduced forms.
Substitution: D’Orenone can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
D’Orenone has several scientific research applications:
Chemistry: It is used as a model compound to study the oxidative cleavage of carotenoids and the formation of apocarotenoids.
Mechanism of Action
D’Orenone exerts its effects by interfering with the PIN2-mediated auxin transport network in the root apex. It lowers the auxin concentration in trichoblasts via PIN2-mediated auxin efflux, which is essential for root hair growth . Additionally, D’Orenone functions as an antagonist of the retinoid X receptor alpha (RXRα), competing with 9-cis-retinoic acid for binding and inhibiting its activation .
Comparison with Similar Compounds
D’Orenone is structurally similar to other apocarotenoids derived from the oxidative cleavage of carotenoids. Similar compounds include:
β-Apo-13-carotenone:
Strigolactones: These are plant hormones derived from carotenoids that play a role in shoot branching and root development.
Trisporic acids: These are morphogenetic factors involved in the sexual reproduction of zygomycetes and are derived from the same biosynthetic pathway as D’Orenone.
D’Orenone is unique in its specific role in blocking root hair growth and its potential therapeutic applications as an RXRα antagonist .
Biological Activity
Beta-apo-13-carotenone (β-apo-13-carotenone) is a significant metabolite derived from the eccentric cleavage of β-carotene, a well-known carotenoid. This compound has attracted attention due to its unique biological activities, particularly its role as a modulator of retinoid X receptor (RXR) signaling pathways. This article delves into the biological activity of β-apo-13-carotenone, highlighting its mechanisms of action, effects on cellular processes, and potential implications in health and disease.
β-Apo-13-carotenone functions primarily as an antagonist of RXRα, a nuclear receptor that plays a crucial role in regulating gene expression in response to retinoids. Research indicates that β-apo-13-carotenone can inhibit the activation of RXRα by 9-cis-retinoic acid (9cRA), a naturally occurring ligand. This antagonistic effect has been observed at remarkably low concentrations, with effective inhibition noted at levels as low as 1 nM .
Molecular Interactions
Molecular modeling studies suggest that β-apo-13-carotenone interacts with RXRα similarly to other known antagonists. Specifically, it induces tetramerization of RXRα's ligand-binding domain (LBD), leading to the formation of a transcriptionally inactive complex. This contrasts with other antagonists like UVI3003, which do not induce such oligomerization .
Biological Effects
The biological effects of β-apo-13-carotenone extend beyond RXR modulation. It has been shown to influence various cellular processes:
- Gene Expression Regulation : By antagonizing RXRα, β-apo-13-carotenone alters the expression of genes regulated by retinoids, including those involved in cell differentiation and apoptosis .
- Cellular Uptake and Metabolism : Studies indicate that β-apo-13-carotenone is rapidly taken up by intestinal cells and extensively metabolized, suggesting its bioavailability and potential physiological relevance .
Case Studies and Research Findings
Several studies have investigated the biological activity of β-apo-13-carotenone:
Study 1: RXRα Antagonism
In a study assessing the effects of various β-apocarotenoids on RXRα activation, β-apo-13-carotenone was identified as the most potent antagonist among tested compounds. The study utilized transactivation assays to measure the inhibition of 9cRA-induced gene expression, demonstrating significant antagonistic properties across multiple experiments .
Study 2: Tetramerization Induction
Another research effort focused on elucidating the mechanism behind β-apo-13-carotenone's effects on RXRα transcriptional activity. The findings revealed that this compound induces tetramerization of RXRα's LBD, which is critical for its function as a transcriptional regulator .
Study 3: Dietary Sources and Absorption
Research examining dietary sources indicated that β-apo-13-carotenone is present in various foods and can be absorbed into the bloodstream. However, its rapid degradation raises questions about its long-term bioactivity within the body .
Comparative Table of Biological Activities
Compound | Biological Activity | Effective Concentration |
---|---|---|
This compound | Antagonizes RXRα activation | 1 nM |
UVI3003 | Antagonist but does not induce tetramerization | N/A |
Beta-Apo-12’-Carotenoic Acid | Moderate antagonist | 96% inhibition |
Beta-Apo-8’-Carotenal | Partial antagonist | 73%-78% inhibition |
Properties
IUPAC Name |
(3E,5E,7E)-6-methyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-3,5,7-trien-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O/c1-14(8-6-10-16(3)19)11-12-17-15(2)9-7-13-18(17,4)5/h6,8,10-12H,7,9,13H2,1-5H3/b10-6+,12-11+,14-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTNVRPIHJRBCI-LUXGDSJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=O)C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.